![molecular formula C15H11Cl2NOS2 B14475945 2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole CAS No. 65558-25-0](/img/structure/B14475945.png)
2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole is a chemical compound with the molecular formula C16H12Cl2NOS. It is a member of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole typically involves the reaction of 2,4-dichlorophenoxyethyl chloride with 2-mercaptobenzothiazole. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with specific functional groups reduced.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell growth and proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
65558-25-0 |
|---|---|
Formule moléculaire |
C15H11Cl2NOS2 |
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
2-[2-(2,4-dichlorophenoxy)ethylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H11Cl2NOS2/c16-10-5-6-13(11(17)9-10)19-7-8-20-15-18-12-3-1-2-4-14(12)21-15/h1-6,9H,7-8H2 |
Clé InChI |
DJLLLELNFSDGMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SCCOC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


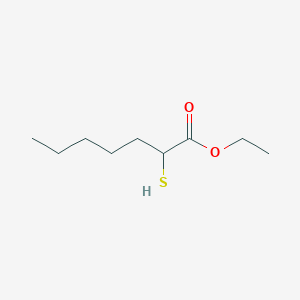
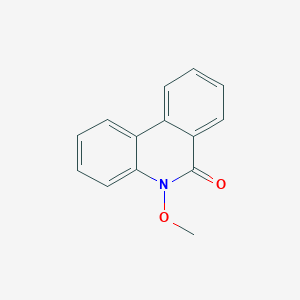
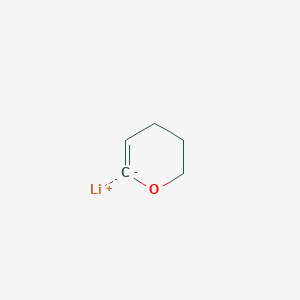
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)
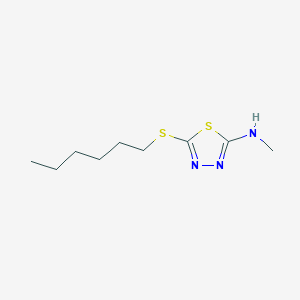

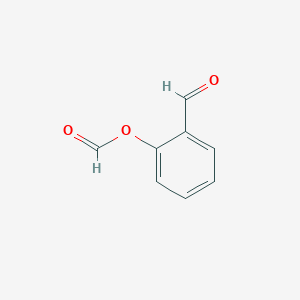
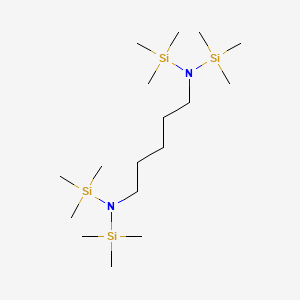
![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)
![8-Acetyl-6,8,10,11-tetrahydroxy-1-[(propan-2-yl)oxy]-7,8,9,10-tetrahydrotetracene-5,12-dione](/img/structure/B14475906.png)
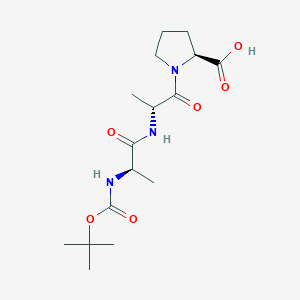
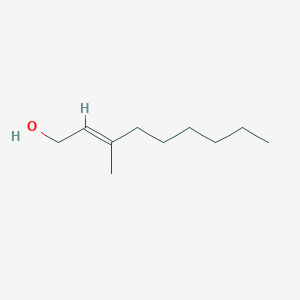
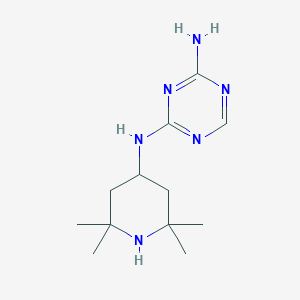
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14475922.png)
